XLR11 N-(4-hydroxypentyl) metabolite

Forensic Toxicology LC-MS/MS Method Validation Analytical Sensitivity

Forensic laboratories face a critical gap: parent XLR-11 is detected in only 8% of user samples, making metabolite standards essential. This certified reference material (CRM) solves that challenge as the preferred urinary biomarker with a 48% detection rate. - Achieves an LLOQ of 6 ng/mL in urine, enabling extended post-exposure detection. - Supplied as a CRM solution (100 µg/mL or 1 mg/mL in methanol) with ISO/IEC 17025 and ISO 17034 certification for metrological traceability. - The unique 5-fluoro-4-hydroxypentyl side chain delivers distinct MS fragmentation, preventing false negatives in targeted LC-MS/MS methods.

Molecular Formula C21H28FNO2
Molecular Weight 345.4 g/mol
CAS No. 1782099-36-8
Cat. No. B593338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXLR11 N-(4-hydroxypentyl) metabolite
CAS1782099-36-8
Synonyms[1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone
Molecular FormulaC21H28FNO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C
InChIInChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3
InChIKeyMDPXVRYUGDTVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XLR11 N-(4-hydroxypentyl) Metabolite Reference Standard


XLR11 N-(4-hydroxypentyl) metabolite (CAS 1782099-36-8) is a primary phase I urinary metabolite of XLR-11, a third-generation synthetic cannabinoid featuring a tetramethylcyclopropyl group and an N-(5-fluoropentyl) chain . XLR-11 acts as a potent agonist at cannabinoid receptors CB1 and CB2 with EC50 values of 98 nM and 83 nM, respectively [1]. The N-(4-hydroxypentyl) metabolite is formed via hydroxylation of the N-(5-fluoropentyl) side chain and is commonly supplied as a certified reference material (CRM) in methanol solution at concentrations of 100 µg/mL or 1 mg/mL for use as an analytical standard in LC-MS/MS and GC-MS applications [2]. This compound is primarily utilized in forensic toxicology and clinical drug testing laboratories for the qualitative identification and quantitative determination of XLR-11 consumption via urine or hair analysis [3].

Certified reference material (CRM) – ISO 17034 / ISO/IEC 17025 solution format for forensic quantitative workflows.
LC-MS/MS & GC-MS analytical platform – metabolite identification and urine/hair method calibration.
Forensic toxicology research context – supports XLR-11 consumption marker studies and method validation.

XLR11 N-(4-hydroxypentyl) Metabolite: Substitution Limitations


XLR11 N-(4-hydroxypentyl) metabolite cannot be substituted with structurally similar synthetic cannabinoid metabolites due to three critical analytical and forensic limitations. First, the compound possesses a unique 5-fluoro-4-hydroxypentyl side chain that generates a distinct mass spectrometric fragmentation pattern essential for unambiguous identification; substituting with the non-fluorinated UR-144 N-(4-hydroxypentyl) metabolite or the XLR-11 N-(4-pentenyl) analog yields different precursor and product ions, leading to false negative results in targeted LC-MS/MS methods [1]. Second, validated quantitative methods demonstrate that XLR-11 N-(4-hydroxypentyl) exhibits a substantially different linear dynamic range (6–60 ng/mL) and lower limit of quantitation (6 ng/mL) compared to its N-(4-pentenyl) analog (51–515 ng/mL and 51 ng/mL), rendering method substitution without re-validation analytically invalid [2]. Third, forensic detection rates in authentic human urine samples show that XLR-11 N-(4-hydroxypentyl) was detected in 48% (24/50) of drug abuser samples, while the parent drug XLR-11 was detected in only 8% (4/50), establishing this metabolite as the preferred consumption marker that cannot be replaced by parent compound standards [3].

Distinct mass fragmentation pattern
The 5-fluoro-4-hydroxypentyl side chain produces unique precursor/product ions; non-fluorinated UR-144 analogs or XLR-11 N-(4-pentenyl) may yield false negative results in targeted MS methods.
Method-specific linear range and LLOQ
Validated dynamic range and quantitation limits for this metabolite differ substantially from closely related metabolites; substitution without re-validation may compromise method performance.
Consumption-marker sensitivity mismatch
Reported detection rates in urine matrices are higher for this metabolite versus parent drug; using parent compound standards alone may miss a large proportion of positive cases.

XLR11 N-(4-hydroxypentyl) Metabolite: Quantitative Comparison Evidence


Improved LLOQ and Linear Range vs. N-(4-Pentenyl) Analog

In a validated UHPLC-MS/MS method for urinary analysis, XLR11 N-(4-hydroxypentyl) metabolite achieved a lower limit of quantitation (LLOQ) of 6 ng/mL with a linear dynamic range of 6–60 ng/mL. In the same analytical run under identical conditions, the structurally analogous XLR-11 N-(4-pentenyl) metabolite demonstrated an LLOQ of 51 ng/mL and a linear range of 51–515 ng/mL [1]. This represents an 8.5-fold improvement in quantitative sensitivity for the N-(4-hydroxypentyl) metabolite.

LLOQ & linear range
Method context
Target: 6 ng/mL (range 6–60 ng/mL)
Comparator (N-(4-pentenyl)): 51 ng/mL (51–515 ng/mL)
Difference: 8.5-fold lower LLOQ
Supports method sensitivity review for longer detection windows.
UHPLC-MS/MS, human urine matrix; validated per accuracy, precision.
Forensic Toxicology LC-MS/MS Method Validation Analytical Sensitivity

Higher Urine Detection Rate vs. Parent XLR-11

Analysis of 50 urine samples from confirmed drug abusers using a validated LC-MS/MS method revealed that XLR-11 N-(4-hydroxypentyl) metabolite was detected in 24 of 50 samples (48% detection rate) at concentrations ranging from 4.5 to 57.2 ng/mL. In contrast, the parent compound XLR-11 was detected in only 4 of 50 samples (8% detection rate) from the same cohort, with concentrations of approximately 4.5 ng/mL [1].

Detection rate
Reported
Target metabolite: 48% (24/50 samples, 4.5–57.2 ng/mL)
Parent XLR-11: 8% (4/50 samples)
6-fold higher detection rate
Reported consumption-marker sensitivity context.
LC-MS/MS, 50 authentic urine samples, LLOQ 1.0 ng/mL.
Clinical Toxicology Urine Drug Testing Biomarker Sensitivity

5-OH/4-OH Ratio Discriminates XLR-11 from UR-144

In vitro metabolism studies using human liver microsomes and authentic urine specimens demonstrated that the concentration ratio of 5-hydroxypentyl to 4-hydroxypentyl metabolites serves as a useful marker for differentiating XLR-11 consumption from UR-144 consumption. XLR-11, which contains a 5-fluoro substituent, produces a distinct hydroxypentyl metabolite profile compared to its non-fluorinated analog UR-144 [1]. Quantitative LC-QTOF-MS analysis confirmed that the 5-OH/4-OH metabolite ratio is characteristic of the fluorinated parent compound [1].

5-OH/4-OH ratio
Class-level
XLR-11 vs. UR-144 hydroxypentyl metabolite ratio differentiates fluorinated parent compound consumption. Quantitative ratio calculation requires both N-(4-hydroxypentyl) and N-(5-hydroxypentyl) standards.
Supports source attribution review in forensic casework.
Human liver microsome and urine data; LC-QTOF-MS.
Forensic Differentiation Metabolic Profiling Synthetic Cannabinoid Source Attribution

Hair Analysis Detection Excluding Passive Exposure

A validated LC-ESI-MS/MS method for hair analysis quantified XLR-11 N-(4-hydroxypentyl) metabolite at concentrations ranging from 0 to 11.21 pg/mg in authentic hair samples from suspected synthetic cannabinoid users. The same study found that UR-144 N-(4-hydroxypentyl) metabolite was not detected in any cases, while UR-144 N-(5-hydroxypentyl) and UR-144 N-pentanoic acid were the major detectable compounds [1]. Hair matrix analysis uniquely excludes passive smoke exposure as a confounding variable.

Hair matrix detection
Cross-study
XLR-11 metabolite: detected 0–11.21 pg/mg in hair.
UR-144 N-(4-hydroxypentyl): not detected in any hair sample.
Supports hair-matrix forensic analysis; excludes passive exposure.
LC-ESI-MS/MS, validated for selectivity, accuracy, precision.
Hair Toxicology Retrospective Drug Detection Passive Exposure Exclusion

ISO/IEC 17025 & ISO 17034 CRM Compliance

XLR11 N-(4-hydroxypentyl) metabolite is commercially available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards for reference material production [1]. While the physiological properties of this compound have not been evaluated, its CRM designation ensures traceable metrological quality for quantitative forensic applications .

CRM accreditation
Specification review
ISO/IEC 17025 and ISO 17034 certified reference material.
Supports metrological traceability for accredited forensic laboratories.
Commercially available CRM; physiological properties not evaluated.
Certified Reference Material ISO Accreditation Forensic Quality Assurance

XLR11 N-(4-hydroxypentyl) Metabolite: Application Scenarios


Urine Drug Testing for XLR-11 Consumption

XLR11 N-(4-hydroxypentyl) metabolite CRM is optimally deployed as the primary quantitative calibrator and quality control standard in LC-MS/MS confirmatory urine drug testing methods. With a 48% detection rate in drug user populations compared to only 8% for parent XLR-11, this metabolite provides the highest analytical sensitivity for confirming XLR-11 consumption [1]. The validated LLOQ of 6 ng/mL in urine (or 1.0 ng/mL in more recent methods) enables detection for extended post-exposure windows [2][3]. Laboratories should prioritize this metabolite standard over parent drug standards or alternative metabolites when configuring confirmatory panels for XLR-11.

Method Validation for LC-MS/MS Synthetic Cannabinoid Panels

The 8.5-fold difference in LLOQ and linear dynamic range between XLR-11 N-(4-hydroxypentyl) (6–60 ng/mL) and XLR-11 N-(4-pentenyl) analog (51–515 ng/mL) necessitates that each metabolite be independently validated with its own certified reference standard [2]. Method development scientists cannot substitute structurally similar metabolites during validation without compromising analytical performance metrics. The ISO/IEC 17025 and ISO 17034 CRM certification of this compound further supports its use in accredited method validation protocols requiring documented metrological traceability [4].

Differentiating XLR-11 from UR-144 Consumption

In cases where both XLR-11 and UR-144 consumption are suspected, the XLR-11 N-(4-hydroxypentyl) metabolite standard must be used in conjunction with XLR-11 N-(5-hydroxypentyl) metabolite to calculate the diagnostic 5-OH/4-OH ratio that distinguishes fluorinated from non-fluorinated parent compound exposure [5]. This application is particularly relevant in legal proceedings where accurate identification of the specific synthetic cannabinoid consumed has legal or regulatory implications.

Hair Analysis for Retrospective Detection

For cases requiring retrospective detection over extended timeframes or exclusion of passive environmental exposure, the XLR-11 N-(4-hydroxypentyl) metabolite standard is required for quantitative hair analysis by LC-ESI-MS/MS. Validated methods have detected this metabolite at concentrations up to 11.21 pg/mg in authentic hair samples, while the corresponding UR-144 N-(4-hydroxypentyl) metabolite was not detected in any case [6]. This application is critical for workplace drug testing, child custody evaluations, and post-mortem toxicology investigations.

Application
Selection Property
Validation Focus
Forensic urine testing research
Metabolite CRM with higher reported detection rate
Confirmatory LC-MS/MS method sensitivity and matrix effects
Method validation for synthetic cannabinoid panels
Independently validated LLOQ and linear range
Metrological traceability and ISO 17034 documentation
Source differentiation (XLR-11 vs UR-144)
Diagnostic metabolite ratio capability
Co-quantitation with 5-hydroxypentyl metabolite
Retrospective hair analysis research
Detection in hair matrix, passive-exposure exclusion
LC-MS/MS hair method specificity and precision

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